glyoxyl agarose
CAS No.: 105054-62-4
Cat. No.: VC0217340
Molecular Formula: C21H27N7NaO17P3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105054-62-4 |
---|---|
Molecular Formula | C21H27N7NaO17P3 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Preparation
Chemical Composition
Glyoxyl agarose consists of an agarose backbone (a polysaccharide derived from seaweed) that has been chemically modified to incorporate glyoxyl (aldehyde) groups. The density of these aldehyde groups can be controlled during the preparation process, with typical preparations containing approximately one glyoxal residue per one and one-third biose units in the agarose structure . Analysis has shown that this corresponds to about 1.6 mmoles of aldehyde groups per gram (dry weight) of agarose . This high degree of functionalization provides numerous attachment points for proteins, contributing to the material's excellent binding capacity and ability to form multipoint covalent bonds with immobilized proteins.
Synthesis Methods
The preparation of glyoxyl agarose typically follows a two-step process according to patent information . The synthesis begins with glyceration of agarose followed by periodate oxidation:
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Glyceration: Commercial agarose gel (typically 4%, 50-100 mesh) is first washed thoroughly with distilled water. The washed gel is then treated with glycidol in the presence of sodium hydroxide and sodium borohydride (which serves as an antioxidant). This reaction introduces glyceryl groups onto the agarose backbone. The mixture is gently stirred for approximately 18 hours at 25°C, after which the reaction product is repeatedly washed with distilled water until neutral pH is achieved .
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Periodate oxidation: The resulting glycerated agarose is subsequently treated with sodium periodate (NaIO₄), which oxidizes the glyceryl residues to generate the desired aldehyde (glyoxyl) groups. The reaction is typically complete within 15 minutes, as determined by thiosulfate titration . After oxidation, the product is thoroughly washed with water to remove by-products such as formaldehyde and other potential contaminants from the reaction.
Total periodate consumption during the oxidation step corresponds to approximately 0.06 mmoles per ml of bed volume of the gel, or 1.6 mmoles of aldehyde groups per gram (dry weight) of agarose . The final product physically resembles the original agarose but possesses the unique chemical characteristics that make it valuable for protein immobilization applications.
Physical and Chemical Properties
Physically, glyoxyl agarose retains many of the desirable properties of the parent agarose gel, including its porous structure and mechanical stability. It can be prepared in various forms, including beads of different sizes (typically ranging from 45 to 165 μm in diameter) and as sheets or slabs for electrophoresis applications . The material can be melted and reformed without losing its functional properties, allowing for flexible use in different experimental formats.
Chemically, the most significant property of glyoxyl agarose is the reactivity of its aldehyde groups. At neutral or acidic pH (≤7), the aldehyde groups remain largely unreactive toward proteins, allowing the material to be used as a gel support for separating proteins without binding . At alkaline pH (≥9.5), they rapidly react with amino groups on proteins to form Schiff base linkages . These Schiff bases can be stabilized either by reduction with sodium borohydride or sodium cyanoborohydride, which converts them to stable secondary amine linkages, or by using additives such as dithiothreitol (DTT) that form complexes with the Schiff bases .
Mechanisms of Protein Immobilization
Interaction with Protein Amino Groups
The immobilization of proteins on glyoxyl agarose occurs through the formation of covalent bonds between the aldehyde groups on the support and amino groups on the protein surface. The primary targets for this interaction are the ε-amino groups of lysine residues and the α-amino group at the N-terminus of proteins . The reaction proceeds via the formation of Schiff bases (imines), which are relatively unstable in their initial form but can be stabilized through various approaches.
One common stabilization method is reduction with sodium borohydride or sodium cyanoborohydride, which converts the Schiff bases to stable secondary amine linkages . This reduction step also converts any unreacted aldehyde groups on the support to inert hydroxyl groups, creating a fully hydrophilic and biocompatible environment for the immobilized protein . Alternatively, chemical additives like dithiothreitol (DTT) can form complexes with the Schiff bases, increasing their stability without the need for reduction . Other additives such as anthranilic acid (AA), methyl anthranilate (MA), or aniline (AN) can also enhance the stability of the Schiff base linkages through similar mechanisms .
pH-Dependent Reactivity
One of the most valuable characteristics of glyoxyl agarose is its pH-dependent reactivity toward proteins, which enables selective and controlled immobilization strategies. At neutral pH (around 7.0-8.0), the majority of lysine residues on protein surfaces are protonated and therefore unreactive. Only the α-amino group at the N-terminus, which has a lower pKa, exists in sufficient quantities in the unprotonated form to react with the aldehyde groups . This allows for one-point attachment primarily through the N-terminus, minimizing structural changes to the protein.
In contrast, at alkaline pH (≥9.0), a significant proportion of lysine residues become deprotonated and reactive toward the aldehyde groups. This enables multipoint attachment, where multiple lysine residues on the protein surface form covalent bonds with the support . The resulting multipoint covalent attachment can dramatically enhance protein stability but may affect catalytic activity if lysines near the active site are involved in binding. This pH-dependent behavior provides researchers with a powerful tool to control the degree and nature of protein attachment to the support.
Multipoint vs. One-Point Covalent Attachment
One-point covalent attachment, conducted at pH 8.5, primarily involves the N-terminus reacting with the support. This results in minimal modification of the protein structure and often preserves native catalytic properties . While it provides less stabilization compared to multipoint attachment, it is valuable for applications where maintaining the native properties of the enzyme is critical. This approach can be facilitated by additives like DTT or 2-picoline borane that help stabilize the single Schiff base formed between the N-terminus and the support .
Applications in Enzyme Immobilization
Enzyme Stabilization
Glyoxyl agarose has proven to be exceptionally effective for enzyme stabilization through multipoint covalent attachment. When immobilized at alkaline pH, enzymes can form numerous bonds with the support, which restricts their conformational flexibility and protects against unfolding under harsh conditions . This stabilization effect is particularly valuable for industrial applications where enzymes must function under non-physiological conditions or for extended periods.
The highly hydrophilic and inert nature of the agarose backbone also contributes to enzyme stability by providing a biocompatible microenvironment . After reduction, the unreacted aldehyde groups on the support are converted to hydroxyl groups, eliminating potential sources of undesirable interactions that could compromise enzyme stability. This combination of multipoint covalent attachment and a favorable microenvironment makes glyoxyl agarose an excellent choice for preparing stabilized enzyme biocatalysts.
Oriented Immobilization Strategies
A significant advancement in the use of glyoxyl agarose has been the development of oriented immobilization strategies that control the positioning of enzymes on the support. By introducing additional lysine residues in regions of the protein distant from the active site, researchers have created enzyme variants that preferentially bind to glyoxyl agarose through these engineered regions . This approach ensures that the active site remains fully accessible to substrates after immobilization, minimizing diffusional limitations and maintaining catalytic efficiency.
Research with Penicillin G Acylase (PGA) has demonstrated that mutants with an increased number of lysine residues in a region opposite to the active site showed improved catalytic performance after immobilization compared to the wild-type enzyme . While the synthetic performance of the wild-type PGA decreased sensitively after immobilization, the lysine-enriched mutants maintained performance similar to the free enzyme even after immobilization. This innovative approach highlights the potential for rational design of enzyme immobilization strategies on glyoxyl agarose.
Case Studies with Specific Enzymes
Several enzymes have been successfully immobilized on glyoxyl agarose, demonstrating the versatility of this support. Penicillin G Acylase (PGA) has been extensively studied for both one-point and multipoint immobilization on glyoxyl agarose . Research has evaluated mass-transfer limitations in glyoxyl-agarose immobilized PGA using beads of different sizes and has shown how oriented immobilization can improve catalytic performance .
Studies with various lipases have also demonstrated successful immobilization on glyoxyl agarose, with different additives affecting the immobilization yield and recovered activity . The table below summarizes results from lipase immobilization studies with different additives:
Enzyme | Additive (20 mM) | Residual Control Activity (%) | Recovered Activity (%) |
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TLL | - | 96.3 ± 3.1 | - |
TLL | DTT | 5.1 ± 0.3 | 10.5 ± 0.4 |
TLL | AA | 55.2 ± 1.5 | 58.9 ± 1.7 |
CAL | - | 94.7 ± 2.7 | - |
CAL | DTT | 64.4 ± 1.8 | 39.7 ± 1.1 |
CAL | AA | 83.2 ± 2.3 | 50.2 ± 2.0 |
BTL2 | - | 95.0 ± 2.0 | - |
BTL2 | DTT | 91.1 ± 1.6 | 76.7 ± 3.3 |
BTL2 | AA | 95.4 ± 3.0 | 72.1 ± 2.8 |
This data illustrates how different enzymes (TLL from Thermomyces lunuginosus, CAL from Candida antarctica, and BTL2 from Geobacillus thermocatenulatus) respond differently to additives during immobilization, highlighting the importance of optimizing conditions for each specific enzyme .
Factors Affecting Immobilization Efficiency
Effect of pH
pH is perhaps the most critical factor influencing protein immobilization on glyoxyl agarose. At pH 7.0, immobilization rates are relatively slow, with t₅₀% (time to reach 50% immobilization) values of 1-7 hours for different enzymes . This is because only the N-terminus and possibly a few exceptionally reactive amino groups are available for binding at this pH. At pH 8.5, immobilization occurs primarily through the N-terminus, enabling one-point attachment with minimal modification of the protein structure .
As the pH increases to 9.0-10.0, immobilization rates increase dramatically (t₅₀% values of 0.1-0.5 hours) as more lysine residues become deprotonated and available for reaction with the aldehyde groups, facilitating multipoint attachment. The optimal pH for immobilization thus depends on the specific goals: preservation of native structure and properties would favor lower pH values, while maximum stabilization would favor higher pH values. This pH-dependent behavior provides researchers with a powerful tool to control the degree and nature of protein attachment to the support.
Role of Additives
Various additives can significantly influence the immobilization process on glyoxyl agarose. Dithiothreitol (DTT) greatly enhances immobilization yields at neutral or mildly alkaline pH by stabilizing the Schiff bases formed between the protein and the support . In studies with lipases, DTT showed variable effects on recovered activity depending on the specific enzyme, with BTL2 retaining 76.7% activity while TLL retained only 10.5% activity .
Anthranilic acid (AA) is another effective additive for stabilizing Schiff bases, generally showing less impact on enzyme activity compared to DTT . For example, when used with TLL, AA allowed recovery of 58.9% activity compared to just 10.5% with DTT . Other additives include 2-picoline borane, which can be used as a mild reducing agent during immobilization, slowly converting the Schiff bases to stable secondary amine linkages over time .
Post-immobilization reduction with sodium borohydride is commonly employed to convert the Schiff bases to stable secondary amine linkages and to convert unreacted aldehyde groups to inert hydroxyl groups . This step is crucial for stabilizing the attachment and creating a fully biocompatible environment for the immobilized protein.
Physical Parameters of Support
The physical characteristics of the glyoxyl agarose support also impact immobilization efficiency and subsequent performance. Studies have examined different size fractions of glyoxyl agarose beads, from small particles (<65 μm) to large particles (>100 μm) . Smaller particles generally offer improved mass transfer properties but may present challenges in handling and recovery. The choice of particle size thus represents a balance between mass transfer efficiency and practical handling considerations.
Performance Characteristics
Binding Capacity
Glyoxyl agarose demonstrates excellent protein binding capacity under optimal conditions. Quantitative measurements have shown binding capacities of 2-4 mg of protein per mg of glyoxyl agarose at pH above 9.5 . This high capacity has been confirmed with diverse proteins, including fibrinogen and cytochrome C, indicating the versatility of the support for different protein types regardless of molecular weight .
The binding capacity can be affected by immobilization conditions, particularly pH and the presence of additives, with higher pH values generally resulting in increased binding due to the participation of more lysine residues in the attachment process. The high binding capacity makes glyoxyl agarose suitable for applications requiring dense protein loading, such as immobilized enzyme reactors or affinity chromatography matrices.
Stability of Immobilized Proteins
One of the most significant advantages of glyoxyl agarose is its ability to enhance protein stability through multipoint covalent attachment. The formation of multiple bonds between the protein and the support restricts conformational changes that can lead to denaturation under harsh conditions. For enzymes immobilized with minimal modification (one-point attachment at pH 8.5), the stability properties are often similar to those of the soluble enzyme, making this approach valuable for studying the intrinsic stability of native enzymes .
For enzymes immobilized via multipoint attachment (at pH 10), dramatic increases in stability against temperature, organic solvents, and other denaturants are frequently observed . This enhanced stability makes glyoxyl agarose-immobilized enzymes particularly valuable for industrial applications where harsh reaction conditions or extended operational lifetimes are required. The combination of covalent attachment and the highly hydrophilic, biocompatible nature of the agarose backbone contributes to this exceptional stabilizing effect.
Mass Transfer Limitations
While immobilization on glyoxyl agarose offers many advantages, it can also introduce mass transfer limitations that affect the apparent kinetic parameters of immobilized enzymes. Studies with immobilized Penicillin G Acylase have evaluated mass transfer limitations in glyoxyl agarose beads of different sizes . Diffusional restrictions can reduce the observed activity of immobilized enzymes compared to their soluble counterparts, particularly for reactions involving large substrates or high reaction rates.
These limitations can be minimized through proper selection of particle size, control of enzyme loading, and optimization of reaction conditions . Smaller particles generally offer improved mass transfer properties due to shorter diffusion paths, but may present challenges in handling and recovery. The oriented immobilization strategies discussed earlier, which ensure that the active site remains accessible after immobilization, can also help mitigate mass transfer limitations by facilitating substrate access to the enzyme.
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